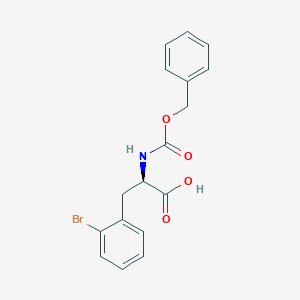

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

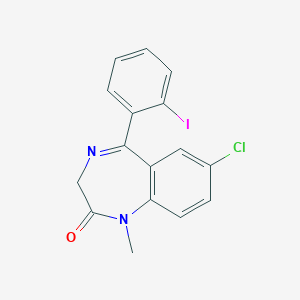

The synthesis of complex organic molecules like "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" involves strategic planning of chemical reactions that introduce or modify specific functional groups. For example, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones involve key steps such as the addition of an arylrhodium(I) species to an alkyne and the oxidative addition of C-Br bonds, which may be relevant to the synthetic pathway of our target molecule (Harada et al., 2007).

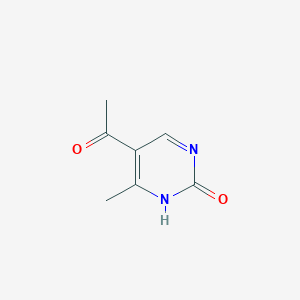

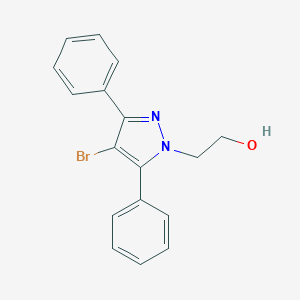

Molecular Structure Analysis

The molecular structure of this compound, characterized by X-ray crystallography, spectroscopy, or quantum chemical calculations, provides insight into its three-dimensional arrangement and electronic environment, crucial for understanding its reactivity and interaction with other molecules. Structural investigations often reveal the compound's conformation, bond lengths, angles, and other stereochemical details essential for synthesizing stereochemically complex targets.

Chemical Reactions and Properties

The chemical reactions involving "(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid" are diverse, ranging from its use as a starting material, intermediate, or product in organic synthesis. Its reactivity can be explored through various types of reactions, such as carbopalladation of nitriles for the synthesis of substituted aminonaphthalenes and benzoxazine derivatives, demonstrating the versatility of bromophenyl and carbonylamino groups in facilitating complex transformations (Tian et al., 2003).

科学的研究の応用

Synthesis Methods and Derivatives

- Synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone : This compound is utilized in the synthesis of various sulfone derivatives, showcasing its versatility in organic synthesis (Enders, Berg, & Jandeleit, 2003).

- Labeling of L-DOPS for Mammalian Metabolic Studies : An efficient method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, involves the use of derivatives related to this compound (Kurosawa & Nishioka, 1996).

- Fluorescent Amino Acid Synthesis : The compound plays a role in the synthesis of fluorescent d-amino acids, which are useful in peptide synthesis and fluorescence studies (Maity, Honcharenko, & Strömberg, 2015).

Biochemical and Enzymatic Applications

- Tripeptide Derivative Assay : It is used in the creation of tripeptide derivatives for assaying certain enzymes, demonstrating its utility in enzymatic studies and pharmaceutical research (Svendsen, 2017).

Material Science and Organic Chemistry

- Alternative to Phenolation in Polybenzoxazine : The compound is explored as a building block in material science, particularly in the enhancement of reactivity of molecules for benzoxazine ring formation (Trejo-Machin et al., 2017).

- Preparation of Electrophilic Building Blocks : It is instrumental in preparing novel electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its importance in stereochemical applications (Zimmermann & Seebach, 1987).

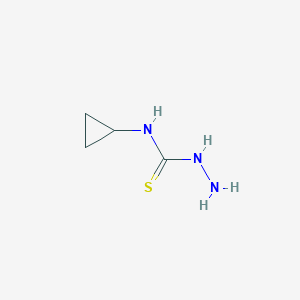

Antibacterial and Antioxidant Properties

- Synthesis and Antibacterial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for antibacterial activities, showing potential in antimicrobial research (Pund et al., 2020).

- Antioxidant Activity in Conjugates : Its conjugates have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).

Synthesis of Fluorinated Amino Acids

- Synthesis of Fluorinated l-Tyrosine : The compound is used in the asymmetric synthesis of fluorinated l-tyrosine, an important amino acid in neurochemistry (Monclus, Masson, & Luxen, 1995).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

将来の方向性

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.

特性

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid | |

CAS RN |

123098-44-2 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)